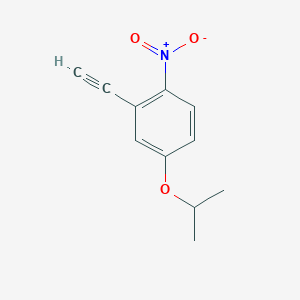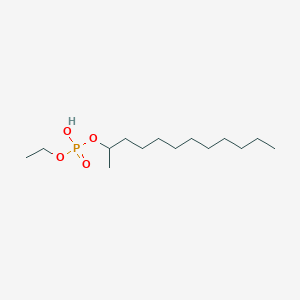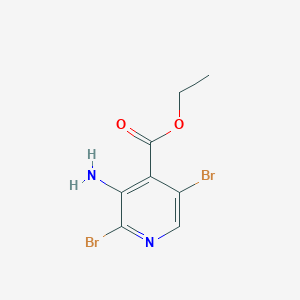
2-Ethynyl-4-isopropoxy-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4-isopropoxy-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an ethynyl group, an isopropoxy group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-isopropoxy-1-nitrobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-4-isopropoxy-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The ethynyl and isopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Ethynyl-4-isopropoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Ethynyl-4-isopropoxy-1-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethynyl and isopropoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethynyl-1-isopropoxy-4-nitrobenzene
- 4-Ethynyl-1-isopropoxy-2-nitrobenzene
Uniqueness
2-Ethynyl-4-isopropoxy-1-nitrobenzene is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The position of the ethynyl, isopropoxy, and nitro groups on the benzene ring can significantly influence the compound’s properties and applications.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-ethynyl-1-nitro-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H11NO3/c1-4-9-7-10(15-8(2)3)5-6-11(9)12(13)14/h1,5-8H,2-3H3 |
Clave InChI |
OAZQJJSTCNYLJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile](/img/structure/B13729100.png)


![7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13729116.png)

![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13729124.png)



